molecular formula C22H30N2O2 B6003062 2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol

2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol

Cat. No. B6003062
M. Wt: 354.5 g/mol
InChI Key: WUFMTWXCAYBSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol, also known as DMPE, is a synthetic compound that has been widely used in scientific research. It is a potent agonist of the β2-adrenergic receptor, which plays a crucial role in the regulation of various physiological processes such as bronchodilation, vasodilation, and glycogenolysis.

Mechanism of Action

2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol acts as a potent agonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that activates adenylyl cyclase and increases the production of cyclic AMP (cAMP). This leads to the activation of various downstream signaling pathways, such as protein kinase A (PKA) and the exchange protein activated by cAMP (EPAC). These pathways play a crucial role in the regulation of various physiological processes, such as bronchodilation, vasodilation, and glycogenolysis.
Biochemical and Physiological Effects:
2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has been shown to induce bronchodilation, vasodilation, and glycogenolysis in various experimental models. These effects are mediated by the activation of β2-adrenergic receptors and the subsequent increase in cAMP production. 2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has also been shown to have anti-inflammatory effects, which may be mediated by the inhibition of various inflammatory pathways.

Advantages and Limitations for Lab Experiments

2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol is a potent and selective agonist of the β2-adrenergic receptor, which makes it a valuable tool for investigating the mechanism of action of these receptors. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for laboratory experiments. However, 2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has some limitations, such as its short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the research on 2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol. One direction is to investigate the role of β2-adrenergic receptors in various disease states, such as asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular disease. Another direction is to develop new and more potent agonists of β2-adrenergic receptors, which may have improved efficacy and fewer side effects. Finally, there is a need to investigate the potential therapeutic applications of 2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol and other β2-adrenergic receptor agonists in various disease states.

Synthesis Methods

2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol can be synthesized using a multi-step process that involves the reaction of 3-(3,4-dimethylphenylamino)-1-chloropropane with 4-hydroxyphenylacetic acid. The resulting product is then reduced using sodium borohydride to obtain 2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol. The purity of 2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol can be further improved using various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has been widely used in scientific research to investigate the mechanism of action of β2-adrenergic receptors. It has been used to study the activation and desensitization of these receptors, as well as their interaction with various ligands and signaling pathways. 2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has also been used to investigate the role of β2-adrenergic receptors in various physiological processes, such as bronchodilation, vasodilation, and glycogenolysis.

properties

IUPAC Name

2-[4-[[3-(3,4-dimethylanilino)piperidin-1-yl]methyl]phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-17-5-8-20(14-18(17)2)23-21-4-3-11-24(16-21)15-19-6-9-22(10-7-19)26-13-12-25/h5-10,14,21,23,25H,3-4,11-13,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFMTWXCAYBSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)CC3=CC=C(C=C3)OCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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